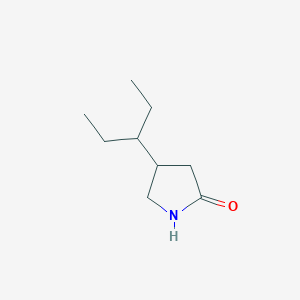
Benzyl (S)-2-oxopiperidin-3-ylcarbamate
Descripción general
Descripción
Synthesis Analysis
Benzyl compounds can be synthesized through various methods. One of the primary methods is the hydrolysis of benzyl chloride using sodium hydroxide . Alternatively, it can also be synthesized through the reaction of benzaldehyde with sodium bisulfite, forming benzyl alcohol as a byproduct .Molecular Structure Analysis
The molecular structure of benzyl compounds is characterized by a benzene ring attached to a methyl group . The specific structure of “Benzyl (S)-2-oxopiperidin-3-ylcarbamate” would depend on the exact arrangement of the atoms and functional groups in the molecule.Chemical Reactions Analysis
Benzyl compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . The specific reactions that “Benzyl (S)-2-oxopiperidin-3-ylcarbamate” can undergo would depend on its exact molecular structure.Physical And Chemical Properties Analysis
Benzyl compounds generally have a clear, colorless appearance and a mildly aromatic odor . They are soluble in water and can mix with most organic solvents like ethanol, ether, and chloroform .Aplicaciones Científicas De Investigación
Antimitotic Agents and Synthesis Methodologies Research into the synthesis and biological evaluation of various carbamates, including benzyl (S)-2-oxopiperidin-3-ylcarbamate analogues, has led to the identification of compounds with potential antimitotic activity. For example, the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates through cyclization and alkylation processes has yielded compounds that inhibit cell proliferation and induce mitotic arrest in lymphoid leukemia cells at micromolar concentrations. Such compounds, upon further evaluation in vitro, showed significant activity, indicating their potential as antimitotic agents (Temple, 1990).
Chemical Synthesis and Stereochemical Assignment Further studies have focused on the chemical synthesis and structural elucidation of related compounds. For instance, the parallel solution phase synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates from L-aspartic acid highlights the versatility of these compounds in chemical synthesis, providing a basis for generating a diverse array of biologically active molecules (Pirc et al., 2003). Additionally, the stereochemical assignment of substituted 2-aminobicyclo[3.1.0]hexane and 2-aminobicyclo[5.1.0]octane derivatives via single crystal X-ray diffraction has contributed to a deeper understanding of the structural aspects of these compounds, which is crucial for their potential application in medicinal chemistry (Christensen et al., 2011).
Structural Analysis and Crystallography The detailed structural analysis of compounds similar to benzyl (S)-2-oxopiperidin-3-ylcarbamate, such as the study of the title compound 1-[2,4,6-Trimethyl-3,5-bis(4-oxopiperidin-1-ylmethyl)benzyl]piperidin-4-one, reveals insights into their conformation and potential interactions at the molecular level. Such analyses are fundamental in the design and synthesis of new drugs with targeted biological activities (Rajesh et al., 2010).
Mutagenicity and Fungal Morphogenesis Research into the mutagenicity of benzimidazole and its derivatives, including benzyl (S)-2-oxopiperidin-3-ylcarbamate analogues, has provided valuable information regarding their potential risks and mechanisms of action. Understanding the cytogenetic effects of these compounds is essential for evaluating their safety and efficacy as therapeutic agents (Seiler, 1976). Additionally, studies on the effects of methyl benzimidazole-2-ylcarbamate on fungal morphogenesis have shed light on the role of microtubules in cell structure and function, which could inform the development of antifungal agents (Howard & Aist, 1980).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHNKJHAXXEKFU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)NC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467310 | |
| Record name | Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95582-17-5 | |
| Record name | Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















